4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C20H24N2S3Sn2 and its molecular weight is 626 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
These compounds can absorb light and generate charge carriers (electrons and holes), which can move through the material to produce an electric current .
Result of Action
The result of their action is the generation of electric current when exposed to light, which is the fundamental principle behind devices like solar cells and OLEDs .
Action Environment
The efficiency and stability of these compounds can be influenced by various environmental factors such as temperature, humidity, and exposure to oxygen .
Properties
IUPAC Name |
trimethyl-[5-[4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYKPMJJAWZKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S3Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025451-57-3 | |
Record name | 2,1,3-Benzothiadiazole, 4,7-bis[5-(trimethylstannyl)-2-thienyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole in the synthesis of the presented polymers?
A1: this compound (Sn-DTFBT) acts as a di-stannylated monomer in the synthesis of PDTBFFBT, a donor-acceptor copolymer. [] The trimethylstannyl groups are crucial for enabling Stille coupling polymerization with a dibrominated dithienobenzofluorene (DTBF) derivative. This reaction forms the backbone of the PDTBFFBT copolymer, where the DTFBT unit serves as the electron-accepting unit. []
Q2: How does the structure of the synthesized polymers impact their performance in organic solar cells?
A2: The research compares two DTBF-based copolymers: PDTBFFBT and PDTBFNT. [] PDTBFNT, incorporating a naphtho[1,2-c:5,6-c′]bis([1,2,5]thiadiazole) unit, exhibits a smaller optical and electrochemical band gap compared to PDTBFFBT. [] This difference in structure leads to better energy level alignment with the PC71BM acceptor material, contributing to a higher power conversion efficiency (5.22%) for PDTBFNT-based devices compared to PDTBFFBT-based devices (2.68%). [] Additionally, PDTBFNT exhibits a stronger tendency for face-on π-stacking, further enhancing charge transport and contributing to its superior performance in organic solar cells. []
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